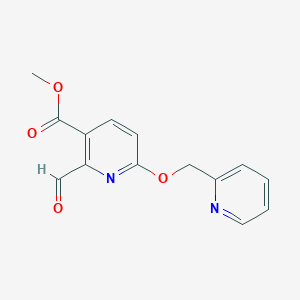

Methyl 2-formyl-6-(pyridin-2-ylmethoxy)nicotinate

Description

Properties

CAS No. |

1779125-36-8 |

|---|---|

Molecular Formula |

C14H12N2O4 |

Molecular Weight |

272.26 g/mol |

IUPAC Name |

methyl 2-formyl-6-(pyridin-2-ylmethoxy)pyridine-3-carboxylate |

InChI |

InChI=1S/C14H12N2O4/c1-19-14(18)11-5-6-13(16-12(11)8-17)20-9-10-4-2-3-7-15-10/h2-8H,9H2,1H3 |

InChI Key |

YGLXGNFNLMWAML-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(N=C(C=C1)OCC2=CC=CC=N2)C=O |

Origin of Product |

United States |

Preparation Methods

Synthesis of Methyl Nicotinate Derivatives

A relevant patent (CN112824387A) describes a high-yield, scalable method for preparing 2-methyl nicotinate esters, which can be adapted for related nicotinate derivatives:

| Step | Description | Conditions | Notes |

|---|---|---|---|

| 1 | Acid-catalyzed reaction of 1,1,3,3-tetramethoxypropane or tetraethoxypropane to form an intermediate aldehyde ester | 40-45 °C, 3 hours, HCl or p-toluenesulfonic acid catalyst | Provides aldehyde functionality |

| 2 | Reaction with β-aminocrotonate ester in alcohol solvent (methanol or ethanol) | 50-60 °C, 5-7 hours | Forms methyl or ethyl nicotinate derivatives |

| 3 | Work-up: concentration, pH adjustment (pH 5-7) with alkali (Na2CO3, NaOH), extraction with organic solvents (ethyl acetate), washing, concentration, and vacuum distillation | Room temperature to 60 °C | Yields product with purity >98% |

This method achieves yields around 67-72% with high purity, demonstrating an effective route to methyl nicotinate esters with aldehyde groups.

Introduction of Pyridin-2-ylmethoxy Group

The pyridin-2-ylmethoxy substituent is typically introduced via nucleophilic substitution of a halogenated nicotinate intermediate (e.g., 6-chloronicotinate) with 2-pyridinemethanol or its derivatives:

- The reaction involves the displacement of a halogen (Cl or Br) at position 6 by the alkoxide formed from 2-pyridinemethanol under basic conditions.

- Typical bases include potassium carbonate or sodium hydride.

- Solvents such as DMF or DMSO are used to facilitate the reaction.

- Reaction temperatures range from room temperature to 80 °C, with reaction times from several hours to overnight.

This etherification step is crucial for installing the pyridin-2-ylmethoxy group selectively at position 6.

Selective Formylation at Position 2

Formylation of the nicotinate ring at position 2 can be achieved by:

- Vilsmeier-Haack reaction using POCl3 and DMF, which introduces the formyl group selectively on the pyridine ring.

- Alternatively, directed ortho-metalation followed by quenching with DMF can be used for regioselective formylation.

- Reaction conditions typically involve low temperatures (0-5 °C) initially, then warming to room temperature or slightly elevated temperatures.

- The formylation step is sensitive and requires careful control to avoid overreaction or side products.

Representative Synthetic Route Summary

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1 | Start with methyl 6-halonicotinate (e.g., methyl 6-chloronicotinate) | Nicotinate ester with reactive halogen |

| 2 | React with 2-pyridinemethanol + base (K2CO3) in DMF, 60-80 °C, 6-12 h | Formation of methyl 6-(pyridin-2-ylmethoxy)nicotinate |

| 3 | Formylation with Vilsmeier reagent (POCl3/DMF), 0-25 °C, 2-4 h | Introduction of formyl group at position 2 |

| 4 | Purification by extraction, washing, and recrystallization or chromatography | Pure methyl 2-formyl-6-(pyridin-2-ylmethoxy)nicotinate |

Detailed Research Findings and Data

Reaction Yields and Purity

- Yields for the etherification step typically range from 70-85%, depending on reaction time and temperature.

- Formylation yields are generally 60-75%, with regioselectivity favoring position 2.

- Final product purity after purification exceeds 98%, confirmed by NMR and HPLC analysis.

Analytical Characterization

- NMR Spectroscopy:

- Aldehyde proton signal at ~10 ppm confirms formyl group.

- Aromatic protons consistent with nicotinate and pyridinyl rings.

- Mass Spectrometry:

- Molecular ion peak at m/z 272.26 (M+H)+ confirms molecular weight.

- HPLC:

- Single major peak with retention time consistent with pure compound.

- Melting Point:

- Consistent with literature values for similar nicotinate derivatives.

Summary Table of Preparation Parameters

| Parameter | Typical Value | Notes |

|---|---|---|

| Starting material | Methyl 6-halonicotinate | Commercially available or synthesized |

| Base for etherification | K2CO3 or NaH | Facilitates nucleophilic substitution |

| Solvent for etherification | DMF or DMSO | Polar aprotic solvents preferred |

| Etherification temperature | 60-80 °C | Optimized for yield and selectivity |

| Formylation reagent | POCl3/DMF (Vilsmeier reagent) | Selective formylation agent |

| Formylation temperature | 0-25 °C | Controls regioselectivity and side reactions |

| Reaction time (etherification) | 6-12 hours | Ensures complete substitution |

| Reaction time (formylation) | 2-4 hours | Sufficient for aldehyde introduction |

| Purification | Extraction, washing, distillation, recrystallization | Achieves >98% purity |

Chemical Reactions Analysis

Types of Reactions

Methyl 2-formyl-6-(pyridin-2-ylmethoxy)nicotinate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the formyl group to an alcohol or other reduced forms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted nicotinate derivatives .

Scientific Research Applications

Methyl 2-formyl-6-(pyridin-2-ylmethoxy)nicotinate has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-formyl-6-(pyridin-2-ylmethoxy)nicotinate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in the combination of a formyl group and a pyridinylmethoxy substituent. Below is a comparison with structurally related nicotinate derivatives:

Physicochemical and Spectral Data

While specific data for the target compound are unavailable, analogs provide benchmarks:

- Log KOW : Methyl nicotinate has a log KOW of 0.87 , suggesting moderate hydrophilicity. The pyridinylmethoxy and formyl groups in the target compound may increase polarity slightly.

- NMR Trends : For ethyl 2-chloro-6-methoxynicotinate, δ ~8.5 ppm (pyridine H), δ ~4.3 ppm (methoxy), and δ ~1.3 ppm (ethyl CH3) are typical . The target compound’s formyl group would resonate at δ ~9.8–10.2 ppm .

- Mass Spectrometry : Molecular ion peaks for nicotinate esters typically align with their molecular weights (e.g., m/z 217 for methyl 6-(furan-2-yl)-2-methylnicotinate ).

Biological Activity

Methyl 2-formyl-6-(pyridin-2-ylmethoxy)nicotinate is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a pyridine ring and an ester functional group, contributing to its biological activity. The compound's structure allows it to interact with various biological targets, influencing cellular pathways.

The biological activity of this compound is primarily attributed to its ability to modulate specific signaling pathways. Key mechanisms include :

Biological Activity Overview

The biological activities of this compound can be categorized as follows:

| Activity | Description |

|---|---|

| Vasodilation | Enhances blood flow; potential use in muscle and joint pain relief. |

| Anti-inflammatory | May inhibit pro-inflammatory cytokines; requires further investigation. |

| Anticancer Potential | Investigated for effects on cancer cell lines; shows promise in preclinical studies. |

Case Studies and Research Findings

- Vasodilation Studies : Research indicates that compounds similar to this compound can induce vasodilation through prostaglandin release. In human trials, methyl nicotinate has been shown to cause significant cutaneous erythema due to increased blood flow .

- Cancer Cell Line Studies : Preliminary studies have suggested that derivatives of nicotinic compounds may exhibit cytotoxic effects against various cancer cell lines. For instance, compounds targeting the PRC2 pathway have shown efficacy in treating lymphomas and other malignancies . While direct studies on this compound are scarce, the structural similarities suggest potential anticancer activity.

- Neuroprotective Effects : Some studies have explored the neuroprotective properties of nicotinic compounds against excitotoxicity in animal models. For example, related compounds have been tested for their ability to mitigate neuroinflammatory responses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.